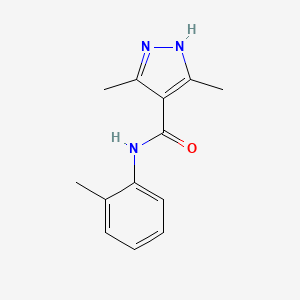![molecular formula C9H14O4 B14558933 [2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde CAS No. 62032-54-6](/img/structure/B14558933.png)
[2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde is an organic compound with a unique structure that includes both a dioxolane ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde typically involves the aldol condensation reaction. This reaction is a carbon-carbon bond-forming reaction where an enolate ion reacts with a carbonyl compound in the presence of an acid or base catalyst to form a β-hydroxy aldehyde or ketone, followed by dehydration to give a conjugated enone . The reaction conditions often include the use of sodium hydroxide (NaOH) or potassium hydroxide (KOH) as catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of aldol condensation can be applied on an industrial scale. This involves the use of large reactors, controlled temperatures, and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Substituted aldehydes or ketones, depending on the nucleophile used.
Scientific Research Applications
[2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of [2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde involves its reactivity as an aldehyde and its ability to form enolate ions. The molecular targets and pathways involved include:
Enolate Formation: The compound can form enolate ions under basic conditions, which can then participate in various nucleophilic addition reactions.
Aldol Condensation: The enolate ion can react with another carbonyl compound to form a β-hydroxy aldehyde or ketone, followed by dehydration to form an α,β-unsaturated aldehyde or ketone.
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde: A simple aldehyde with similar reactivity but lacks the dioxolane ring.
3-Oxobutanal: Similar structure but without the dioxolane ring.
1,3-Dioxolane-2-carboxaldehyde: Contains the dioxolane ring but differs in the position of the aldehyde group.
Uniqueness
[2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde is unique due to the presence of both the dioxolane ring and the aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to simpler aldehydes or dioxolane derivatives.
Properties
CAS No. |
62032-54-6 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-[2-(3-oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde |
InChI |
InChI=1S/C9H14O4/c1-8(11)2-3-9(4-5-10)12-6-7-13-9/h5H,2-4,6-7H2,1H3 |
InChI Key |
HNGMEKAPAMEJNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1(OCCO1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[(Furan-2-YL)methyl]-1,2,3,4,4A,5,6,7,8,9,9A,10-dodecahydroacridine](/img/structure/B14558851.png)
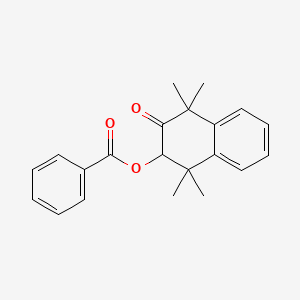
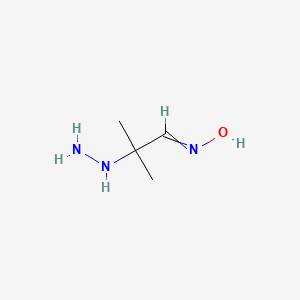
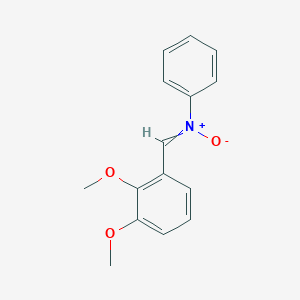
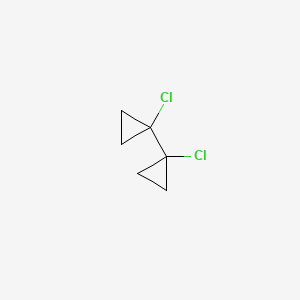
![11-(1-{3-[(4-Acetamidobutyl)amino]propyl}piperidin-2-YL)undecanoic acid](/img/structure/B14558882.png)
![Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate](/img/structure/B14558883.png)
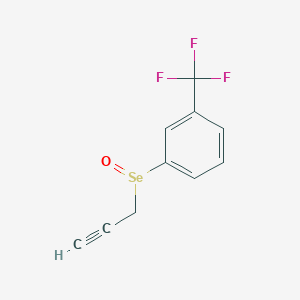
![4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14558918.png)
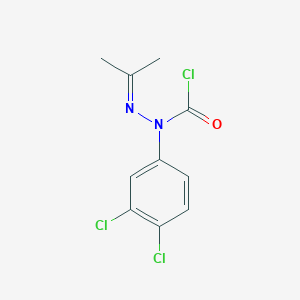
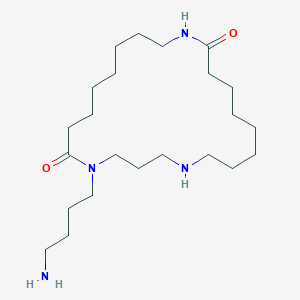
![Ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14558932.png)
![2,4-Dihydro-4-([(1-methylethyl)amino]methylene)-1-benzoxepin-3,5-dione](/img/structure/B14558939.png)
